molecular formula C19H22N2O2 B3869152 4-tert-butyl-N'-(4-methoxybenzylidene)benzohydrazide

4-tert-butyl-N'-(4-methoxybenzylidene)benzohydrazide

Cat. No. B3869152
M. Wt: 310.4 g/mol
InChI Key: XEVSSRHFYMFBMQ-DEDYPNTBSA-N
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Description

4-tert-butyl-N’-(4-methoxybenzylidene)benzohydrazide is a compound that plays a vital role in making biologically active compounds in various fields of chemistry . It is known to determine antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .


Synthesis Analysis

The compound is synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . All the target compounds were successfully synthesized from good to excellent yield . The synthesized derivatives were characterized via spectroscopic techniques such as HREI-MS and 1H-NMR .


Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N’-(4-methoxybenzylidene)benzohydrazide was analyzed using various techniques. The bond lengths and bond angles of the compound were measured .


Chemical Reactions Analysis

The compound demonstrates good inhibitory activities in the range of IC50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC50 = 21.14 ± 0.425 µM . Two compounds, 6 and 25, were found to be more active than standard .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.37 . It is a liquid crystal molecule that can be used as an anisotropic solvent which has an isotropic transition temperature of 315k .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-(4-methoxybenzylidene)benzohydrazide involves the participation of different substituents in synthesized derivatives on the binding interactions with urease enzyme .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage . It is also suspected of damaging fertility .

properties

IUPAC Name

4-tert-butyl-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)16-9-7-15(8-10-16)18(22)21-20-13-14-5-11-17(23-4)12-6-14/h5-13H,1-4H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVSSRHFYMFBMQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N'-(4-methoxybenzylidene)benzohydrazide
Reactant of Route 2
4-tert-butyl-N'-(4-methoxybenzylidene)benzohydrazide

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